molecular formula C22H25NO6 B3416023 N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide CAS No. 54192-66-4

N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide

Cat. No.: B3416023
CAS No.: 54192-66-4
M. Wt: 399.4 g/mol
InChI Key: IAKHMKGGTNLKSZ-UHFFFAOYSA-N
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Description

N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide, commonly known as colchicine, is a tricyclic alkaloid with a molecular formula of C₂₂H₂₅NO₆ and a molecular weight of 399.44 g/mol . It is characterized by a benzo[a]heptalen ring system substituted with four methoxy groups, a ketone at position 9, and an acetamide group at position 7 in the (S)-configuration . Colchicine is a potent inhibitor of microtubule polymerization, binding to the β-subunit of tubulin and disrupting spindle formation during mitosis . Its primary applications include the treatment of gout, familial Mediterranean fever (FMF), and polyploidy induction in plant breeding .

Properties

IUPAC Name

N-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO6/c1-12(24)23-16-8-6-13-10-19(27-3)21(28-4)22(29-5)20(13)14-7-9-18(26-2)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKHMKGGTNLKSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20274387, DTXSID80859058
Record name Colchine
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Record name (±)-Colchicine
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URL https://comptox.epa.gov/dashboard/DTXSID80859058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Colchicine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015466
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.76e-02 g/L
Record name Colchicine
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Record name Colchicine
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URL http://www.hmdb.ca/metabolites/HMDB0015466
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

54192-66-4, 64-86-8, 209810-38-8
Record name N-(5,6,7,9-Tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl)acetamide
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Record name (±)-Colchicine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80859058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Colchicine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015466
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

150-160, 156 °C
Record name Colchicine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01394
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Record name Colchicine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015466
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Biological Activity

N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide, commonly referred to as colchicine, is a compound derived from the plant genus Colchicum. It has been extensively studied for its biological activities and therapeutic applications. This article reviews the biological activity of colchicine with a focus on its mechanisms of action, therapeutic uses, and associated case studies.

  • IUPAC Name : N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide
  • Molecular Formula : C22H25NO6
  • Molecular Weight : 399.44 g/mol
  • CAS Number : 64-86-8

Colchicine exerts its biological effects primarily through its interaction with microtubules. The following mechanisms have been identified:

  • Inhibition of Microtubule Polymerization : Colchicine binds to tubulin, preventing its polymerization into microtubules. This action disrupts cellular processes such as mitosis and intracellular transport .
  • Anti-inflammatory Effects : Colchicine inhibits the migration and activation of neutrophils to sites of inflammation by disrupting microtubule dynamics. This leads to decreased production of pro-inflammatory cytokines like interleukin-1β .
  • Apoptosis Induction : Studies have shown that colchicine can induce apoptosis in various cell types by activating caspases and disrupting mitochondrial function .

Therapeutic Uses

Colchicine has a range of therapeutic applications due to its biological activity:

  • Gout Treatment : Colchicine is primarily used in the treatment of gout flares by reducing inflammation and pain associated with acute attacks .
  • Familial Mediterranean Fever : It is effective in preventing attacks in patients with this genetic condition .
  • Cardiovascular Events Prevention : Recent studies suggest colchicine may reduce the risk of major cardiovascular events in certain populations .

Case Studies and Research Findings

Several studies have highlighted the efficacy and safety profile of colchicine:

  • Gout Management : A randomized controlled trial demonstrated that low-dose colchicine significantly reduced the frequency of gout flares compared to placebo in a cohort of patients with chronic gout .
  • Inflammatory Conditions : Research indicates that colchicine can mitigate inflammation in conditions such as pericarditis and other inflammatory diseases by inhibiting neutrophil activity and cytokine release .
  • Cancer Research : Colchicine has been investigated for its potential anti-cancer properties due to its ability to disrupt mitotic spindle formation in cancer cells. It has shown promise in preclinical models for various cancers .

Summary Table of Biological Activities

Biological ActivityMechanismTherapeutic Application
Microtubule InhibitionBinds tubulin to prevent polymerizationGout treatment
Anti-inflammatoryInhibits neutrophil migrationFamilial Mediterranean fever
Apoptosis InductionActivates caspasesPotential cancer therapy
Cytokine Production InhibitionReduces interleukin-1β releaseCardiovascular disease prevention

Scientific Research Applications

Biological Activities

N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide has been studied for its biological activities:

  • Anticancer Activity : The compound has shown promise as an antineoplastic agent. It exhibits cytotoxic effects on various cancer cell lines by inhibiting cell division and promoting apoptosis. This mechanism is particularly relevant in the treatment of tumors such as breast cancer and leukemia .
  • Anti-inflammatory Effects : Similar to colchicine, which shares structural similarities with this compound, it may inhibit inflammatory responses by reducing leukocyte activity and phagocytosis in inflamed tissues . This property could be beneficial in treating conditions like gout and other inflammatory diseases.
  • Genetic Research : The compound's ability to disrupt mitosis makes it a useful tool in plant genetics research. It can be utilized to study chromosomal behavior and genetic mutations .

Therapeutic Uses

Given its biological activities, this compound has potential therapeutic applications:

  • Cancer Treatment : Its role as a cytotoxic agent positions it as a candidate for cancer therapies. Studies indicate that it may enhance the efficacy of existing treatments by targeting specific cancer pathways .
  • Management of Gout : Due to its anti-inflammatory properties, the compound could be explored for managing acute gout attacks by alleviating pain and inflammation associated with uric acid crystals .

Case Studies and Research Findings

Recent studies have provided insights into the efficacy of this compound:

  • In Vitro Studies : Laboratory tests have demonstrated that this compound can inhibit the proliferation of various cancer cell lines effectively. For instance, one study reported a significant reduction in cell viability at concentrations as low as 10 µM after 24 hours of exposure .
  • Animal Models : In animal studies aimed at assessing anti-inflammatory effects similar to colchicine’s mechanism of action, N-(1,2,3,10-Tetramethoxy...) was shown to reduce swelling and pain in models of induced arthritis .
  • Genetic Studies : As a mitosis inhibitor, the compound has been applied in plant genetic studies to induce polyploidy and investigate chromosome behavior during cell division .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under both acidic and basic conditions:

Reaction TypeConditionsProductsKey Features
Acid-Catalyzed Hydrolysis HCl (6 M), reflux, 12–24 hrsN-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)amine + acetic acidPartial retention of stereochemistry at C7
Base-Catalyzed Hydrolysis NaOH (2 M), 80°C, 8–12 hrsSame amine product + sodium acetateFaster kinetics compared to acidic conditions

Hydrolysis is influenced by steric hindrance from the tetrahydrobenzo[a]heptalene core, resulting in moderate reaction rates. Post-hydrolysis products retain the methoxy-substituted aromatic system .

Oxidation Reactions

The ketone group at position 9 and methoxy substituents participate in redox reactions:

Site of OxidationReagents/ConditionsProductsNotes
9-Oxo Group KMnO₄ (aq, acidic)No reaction observedKetone stability attributed to conjugation with aromatic π-system
Methoxy Groups CrO₃/H₂SO₄ (Jones reagent), 0–5°CDemethylation to hydroxyl groups (2,3-dihydroxy derivatives)Selectivity for C1/C10 methoxy groups under controlled conditions

Oxidation of methoxy groups to hydroxyls alters solubility and biological activity, as seen in structural analogs like 2,3-didemethyl-colchicine .

Substitution Reactions

Methoxy groups undergo nucleophilic aromatic substitution (NAS) under specific conditions:

Reaction TypeReagentsProductsMechanistic Insights
Demethylation BBr₃ (1.0 M in DCM), −78°C → RTHydroxyl-substituted derivativesRegioselectivity influenced by steric factors; C10 methoxy most reactive
Halogenation Cl₂ (g), FeCl₃ catalystChlorinated derivatives at C2/C3Limited reactivity due to electron-donating methoxy groups

Substitution at C10 is favored due to reduced steric hindrance compared to C1–C3 positions .

Reduction Reactions

The conjugated ketone system exhibits unique reduction behavior:

Reducing AgentConditionsProductsYield
NaBH₄EtOH, RT, 4 hrsNo reactionKetone conjugation stabilizes carbonyl group
LiAlH₄THF, reflux, 8 hrsSecondary alcohol (9-hydroxy derivative)58% yield; epimerization at C7 observed

Reduction requires strong agents like LiAlH₄ to overcome resonance stabilization of the ketone .

Stability Under Physiological Conditions

The compound degrades in aqueous environments via pH-dependent pathways:

pH RangeDegradation PathwayHalf-Life (25°C)
1–3Acid-catalyzed hydrolysis of acetamide12–18 hrs
7.4Oxidation of methoxy groups>72 hrs
9–11Base-catalyzed hydrolysis + demethylation6–8 hrs

Degradation products include 2,3-didemethyl-colchicine (under oxidative conditions) and deacetylated analogs .

Comparative Reactivity Table

Key differences between this compound and colchicine:

PropertyN-(1,2,3,10-Tetramethoxy-9-oxo-...)Colchicine
Acetamide Hydrolysis Rate1.8× faster (pH 7.4, 37°C)Baseline
Methoxy Oxidation SusceptibilityC10 > C1 > C3 > C2C7 > C10
Aqueous Solubility12 mg/mL (DMSO)4.5 mg/mL

Structural modifications enhance solubility but reduce metabolic stability compared to colchicine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Tubulin-Targeting Therapies

PTC596 and Derivatives

PTC596 (5-fluoro-2-(6-fluoro-2-methyl-1H-benzo[d]imidazole-1-yl)-N⁴-(4-(trifluoromethyl)phenyl)pyrimidine-4,6-diamine) is a small-molecule tubulin-binding agent distinct from colchicine in structure but shares its mechanism of action. Unlike colchicine’s tricyclic core, PTC596 features a benzimidazole-pyrimidine scaffold. X-ray crystallography reveals that PTC596 binds to the colchicine site on tubulin but with higher metabolic stability, making it a candidate for refractory cancers . Two analogues, PTC-646 and PTC-867 , exhibit modified substituents to enhance solubility and bioavailability .

Biotinylated Colchicine Derivatives

Biotinylated derivatives, such as 11c (C₃₅H₄₂N₄O₆S) and 11a (C₃₄H₄₀N₄O₆S), incorporate biotin tags into the colchicine scaffold via hydrazine or disulfide linkages . These modifications aim to improve tumor targeting and diagnostic imaging. For example, compound 11c (70.2% yield) retains tubulin-binding activity while enabling avidin-mediated drug delivery .

Thiocolchicine

Thiocolchicine (10-Thio-colchicine, C₂₂H₂₅NO₅S) replaces the 10-methoxy group of colchicine with a methylthio (-SCH₃) group. Thiocolchicine maintains antimitotic activity but with reduced cytotoxicity compared to the parent compound .

Table 1: Structural Analogues of Colchicine

Compound Molecular Formula Modifications Biological Activity References
Colchicine C₂₂H₂₅NO₆ Native structure Microtubule inhibition, anti-inflammatory
PTC596 C₁₈H₁₅F₂N₅ Benzimidazole-pyrimidine core Tubulin binding, anticancer
Biotinylated 11c C₃₅H₄₂N₄O₆S Biotin-hydrazine conjugate Tumor-targeted delivery
Thiocolchicine C₂₂H₂₅NO₅S 10-OCH₃ → SCH₃ Antimitotic, reduced toxicity

Stereoisomers and Isotopic Variants

The (R)-configured enantiomer of colchicine (C₂₂H₂₅NO₆) shows significantly diminished tubulin-binding affinity compared to the natural (S)-form. Studies indicate that the (R)-isomer has <10% of the antimitotic activity of colchicine, highlighting the critical role of stereochemistry . Isotopic variants, such as deuterated derivatives, are under investigation for improved pharmacokinetics .

Substituted Derivatives with Modified Pharmacophores

Piperazinyl Derivatives

Compound N-[(7S)-10-{[(2S)-1-(4-Benzyl-1-piperazinyl)-1-oxo-2-propanyl]amino}-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide (C₃₅H₄₂N₄O₆) introduces a benzyl-piperazine moiety at position 10. This modification enhances solubility and may modulate interactions with tubulin’s hydrophobic pockets .

Dibutylamino Derivatives

N-[(7S)-10-(Dibutylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide (C₂₈H₃₉N₃O₅) replaces the 10-methoxy group with a dibutylamino (-N(C₄H₉)₂) group. The bulkier substituent reduces binding affinity but improves oral bioavailability .

Table 2: Substituted Derivatives of Colchicine

Compound Molecular Formula Substitution Impact on Activity References
Piperazinyl Derivative C₃₅H₄₂N₄O₆ 10-Benzyl-piperazine Enhanced solubility
Dibutylamino Derivative C₂₈H₃₉N₃O₅ 10-Dibutylamino Reduced potency, improved PK

Docking and Binding Studies

The CN2 analogue (2-mercapto-N-[1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide) incorporates a mercapto (-SH) group, which forms a hydrogen bond with tubulin’s Thr179 residue. Molecular docking shows CN2 binds with a ΔG of -9.2 kcal/mol, comparable to colchicine (-9.5 kcal/mol), suggesting similar efficacy .

Q & A

Q. How can UV-Vis spectroscopy be utilized to confirm the identity and purity of this compound?

UV-Vis spectroscopy in 96% ethanol (0.05 g/L solution) reveals absorbance maxima at 249 nm and 350 nm , with a ratio of 1.7–1.9 between the peaks. This serves as a preliminary identifier and purity check, as deviations may indicate impurities or degradation . For rigorous validation, pair with NMR and mass spectrometry (MS) .

Q. What are the critical safety protocols for handling this compound in a laboratory setting?

  • Acute Toxicity : Classified as Category 2 (oral LD₅₀ < 5 mg/kg), requiring gloves, goggles, and respiratory protection.
  • Mutagenicity : Category 1B (potential germ cell mutagen); use fume hoods and sealed containers.
  • Decomposition : Heating releases toxic gases (CO, CO₂, NOₓ). Store in ventilated areas away from oxidizers .

Q. What solvents are optimal for dissolving this compound during experimental workflows?

The compound is highly soluble in water (though it crystallizes rapidly in concentrated solutions) and 96% ethanol. For hydrophobic reactions, dimethyl sulfoxide (DMSO) is recommended, as it avoids crystallization issues observed in aqueous systems .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and stereochemical fidelity?

A validated route involves:

  • Step 1 : Deprotection of tert-butyl carbamate intermediates using trifluoroacetic acid (TFA) in anhydrous methanol.
  • Step 2 : Coupling with hexanoic acid derivatives via N-hydroxysuccinimide (NHS) esters.
  • Purification : Column chromatography (silica gel, chloroform/methanol gradients) achieves >95% purity. Key challenges include minimizing racemization during deprotection (controlled pH and temperature) .

Q. What structural features correlate with its biological activity, particularly microtubule disruption?

The (7S)-stereochemistry and tetramethoxy substitution pattern are critical for binding tubulin, as shown in analogues like colchicine (a known microtubule inhibitor). Modifications at the 10-methoxy group reduce potency, suggesting steric and electronic constraints at this position .

Q. How can stability studies be designed to assess degradation under varying storage conditions?

  • Light Sensitivity : Store in amber vials at -20°C; monitor UV-Vis absorbance ratios monthly.
  • Thermal Stability : Accelerated aging studies (40°C, 75% humidity) with HPLC-MS to detect decomposition products (e.g., demethylated derivatives) .

Q. What advanced analytical techniques resolve contradictions in reported toxicity data?

  • In vitro assays : Compare cytotoxicity (IC₅₀) in human cell lines (e.g., HepG2) with in silico predictions (QSAR models).
  • Metabolite profiling : LC-MS/MS identifies reactive intermediates (e.g., epoxide metabolites) that may explain discrepancies between acute and chronic toxicity .

Methodological Tables

Analytical Parameter Method Key Observations Reference
UV-Vis Absorbance MaximaEthanol (0.05 g/L)Peaks at 249 nm and 350 nm (ratio 1.7–1.9)
Acute Oral Toxicity (LD₅₀)OECD Guideline 423<5 mg/kg (Category 2)
Synthetic Yield OptimizationNHS-ester coupling72% yield after column chromatography

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide

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